Methyl 1-methylpiperidine-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13505436
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | methyl 1-methylpiperidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-9-6-4-3-5-7(9)8(10)11-2;/h7H,3-6H2,1-2H3;1H |
| Standard InChI Key | ZXGYKVJTKQPBIM-UHFFFAOYSA-N |
| SMILES | CN1CCCCC1C(=O)OC.Cl |
| Canonical SMILES | CN1CCCCC1C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Methyl 1-methylpiperidine-2-carboxylate hydrochloride has the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol (calculated from its constituent atoms). The structure consists of a piperidine ring with:
-
A methyl group at the 1-position (nitrogen atom).
-
A methyl ester group at the 2-position.
-
A hydrochloride salt form, which enhances stability and solubility in polar solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| CAS Number | Not explicitly listed |
| Chiral Centers | 1 (2-position) |
Stereochemical Considerations
The compound’s stereochemistry at the 2-position influences its interactions with biological targets. For example, the (S)-enantiomer of analogous piperidine carboxylates exhibits higher binding affinity to serotonin receptors in migraine therapeutics .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves three stages:
-
Piperidine Ring Formation: Starting from piperidine-2-carboxylic acid, the nitrogen is methylated via reductive methylation using formaldehyde and hydrogen gas in the presence of a palladium catalyst .
-
Esterification: The carboxylic acid group at the 2-position is converted to a methyl ester using methanol and an acid catalyst (e.g., sulfuric acid) .
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production
Industrial methods optimize yield and purity through:
-
Continuous-Flow Reactors: To maintain consistent reaction conditions during methylation .
-
Crystallization Techniques: Ethanol/ether mixtures precipitate the hydrochloride salt with a reported melting point range of 208–212°C .
Table 2: Synthetic Route Comparison
| Step | Laboratory Method | Industrial Method |
|---|---|---|
| Methylation | Formaldehyde, H₂, Pd/C | Continuous-flow reductive systems |
| Esterification | Methanol, H₂SO₄ | Catalytic ester exchange |
| Purity Control | Recrystallization | Chromatographic purification |
Physical and Chemical Properties
Thermodynamic Data
While direct measurements for the target compound are scarce, its structural analogs provide benchmarks:
-
Solubility: High solubility in water and methanol due to ionic hydrochloride form .
-
Density: Estimated 1.1–1.2 g/cm³ based on piperidine derivatives .
Stability and Reactivity
-
pH Sensitivity: The free base form is stable in alkaline conditions but hydrolyzes in acidic media to regenerate the carboxylic acid .
-
Thermal Degradation: Decomposes above 250°C, releasing methyl chloride and carbon dioxide .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s rigid piperidine scaffold and ester functionality make it valuable for:
-
Local Anesthetics: Analogous compounds like lidocaine derivatives target voltage-gated sodium channels .
-
Serotonin Receptor Modulators: The (S)-enantiomer shows promise in migraine treatment by selectively activating 5-HT₁F receptors without cardiovascular side effects .
Prodrug Development
The methyl ester acts as a prodrug moiety, improving membrane permeability. In vivo esterases hydrolyze the ester to release the active carboxylic acid, enhancing bioavailability .
Future Research Directions
Enantioselective Catalysis
Exploring asymmetric synthesis routes could yield enantiopure forms for targeted drug delivery .
Green Chemistry Initiatives
Developing solvent-free methylation and esterification protocols would reduce waste generation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume